N-(4-methyl-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide
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Overview
Description
N-(4-methyl-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a benzothiazole ring, a pyrimidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-methyl-1,3-benzothiazole-2-amine, which is then reacted with 4-(trifluoromethyl)pyrimidine-2-carboxylic acid under conditions that promote amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, alternative coupling reagents or catalysts may be employed to enhance efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyrimidine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methyl-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors. Studies may focus on its activity against cancer cells, bacteria, or viruses, as well as its potential as an anti-inflammatory or analgesic agent.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, that benefit from its chemical stability and unique properties.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the benzothiazole and pyrimidine rings may interact with specific amino acid residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-1,3-benzothiazol-2-yl)-4-chloropyrimidine-2-carboxamide
- N-(4-methyl-1,3-benzothiazol-2-yl)-4-methylpyrimidine-2-carboxamide
- N-(4-methyl-1,3-benzothiazol-2-yl)-4-ethoxypyrimidine-2-carboxamide
Uniqueness
Compared to similar compounds, N-(4-methyl-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide is unique due to the presence of the trifluoromethyl group. This group imparts distinct electronic and steric properties, which can enhance the compound’s biological activity, chemical stability, and overall performance in various applications.
Properties
Molecular Formula |
C14H9F3N4OS |
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Molecular Weight |
338.31 g/mol |
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide |
InChI |
InChI=1S/C14H9F3N4OS/c1-7-3-2-4-8-10(7)20-13(23-8)21-12(22)11-18-6-5-9(19-11)14(15,16)17/h2-6H,1H3,(H,20,21,22) |
InChI Key |
MWMGNWMUYJQPTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NC=CC(=N3)C(F)(F)F |
Origin of Product |
United States |
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